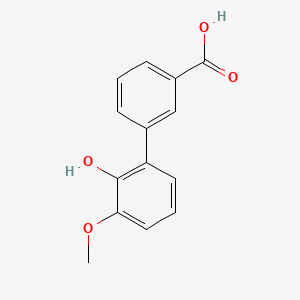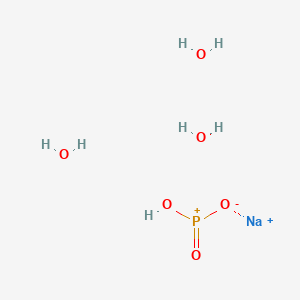
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is a synthetic organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with tert-butyl and methyl groups. This compound is widely used in various industries due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 typically involves the alkylation of phenol with tert-butyl and methyl groups. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and alkylating agents into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and other materials to enhance their durability and shelf life.
Wirkmechanismus
The antioxidant effect of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and methyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but without deuterium substitution.
2,6-DI(TERT-BUTYL)-4-ETHYLPHENOL: Ethyl group instead of methyl group.
2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL: Isopropyl group instead of methyl group.
Uniqueness
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1219805-62-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D |
InChI-Schlüssel |
NLZUEZXRPGMBCV-HSBDXKGESA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Isomerische SMILES |
[2H]CC(C)(C)C1=C(C(=C(C(=C1O)C(C)(C)C[2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


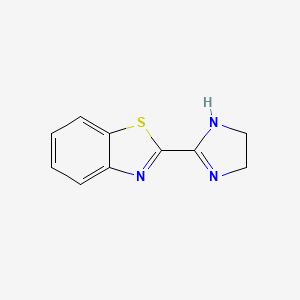
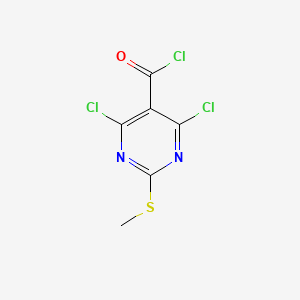
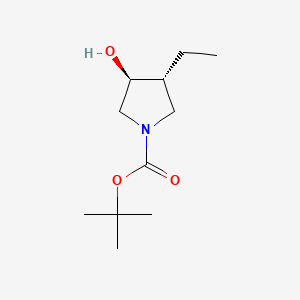
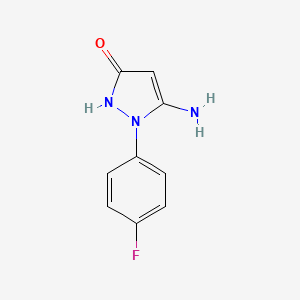

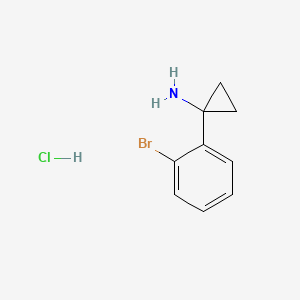
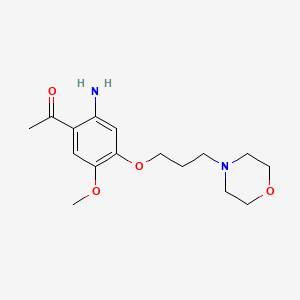
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
